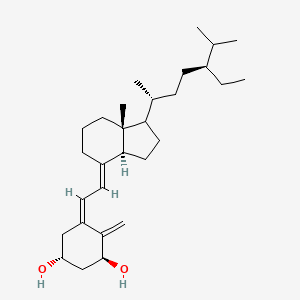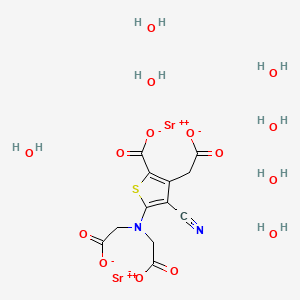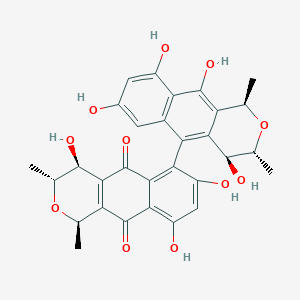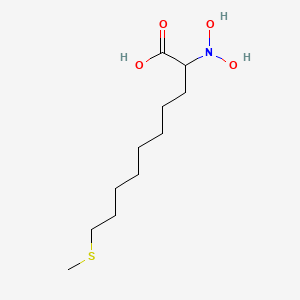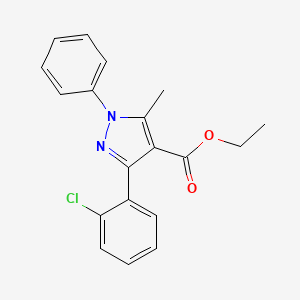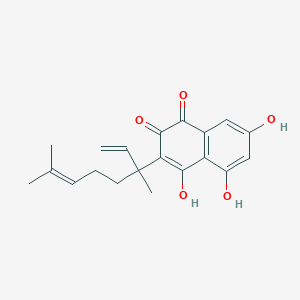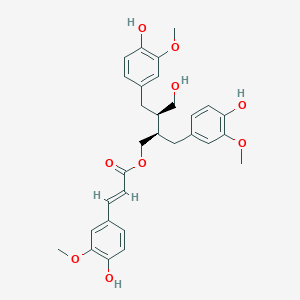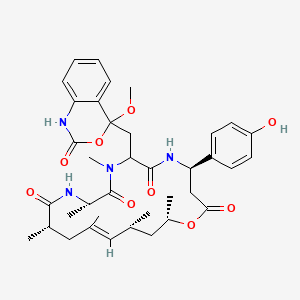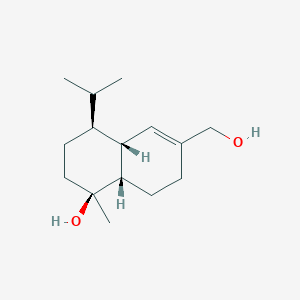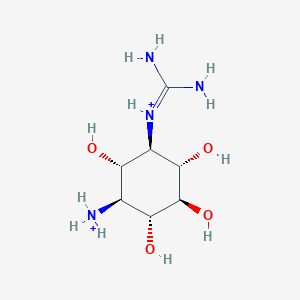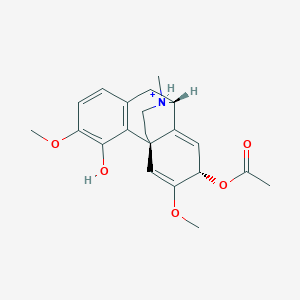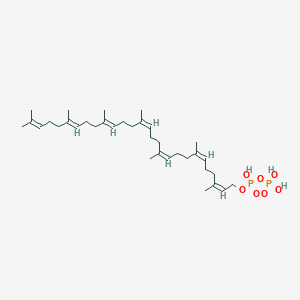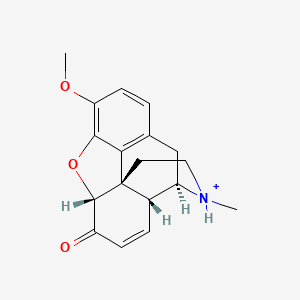
Codeinone(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Codeinone(1+) is conjugate acid of codeinone. It is a conjugate acid of a codeinone.
Aplicaciones Científicas De Investigación
Apoptosis-Inducing Activity in Cancer Cells
Codeinone(1+) has been studied for its apoptosis-inducing activity, particularly against human cancer cell lines. It has demonstrated the ability to induce internucleosomal DNA fragmentation and production of Annexin-positive apoptotic cells more potently than codeine in HL-60 cells. This activity suggests the activation of the intrinsic apoptotic signaling pathway via mitochondria, suggesting its potential in anticancer applications (Hitosugi et al., 2003). Similarly, the antitumor potential of codeinone was further confirmed in studies indicating its ability to induce apoptosis in different human cancer cell lines, including MCF7 and A549, in addition to HL-60 (Hitosugi et al., 2003).
Catalytic Autoxidation in Opiate Synthesis
Codeinone(1+) has been identified as a substrate in the catalytic autoxidation process, efficiently converting to 14-hydroxycodeinone in an aqueous solution. This process involves simple manganese and copper salts as catalysts and is significant in the synthesis of 14-hydroxylated opiate drugs, offering a method to utilize the more abundant codeine as the starting material without resorting to intermediates like thebaine (Zhang et al., 2005).
Transformation in Biological Wastewater Treatment
Codeinone(1+) emerges as a critical intermediary in the transformation pathway of codeine during biological wastewater treatment. The pathway involves a combination of biologically and chemically mediated reactions, leading to the formation of various transformation products. The high chemical reactivity of codeinone positions it as a precursor for further transformation, highlighting its role in understanding the environmental fate of opium alkaloids (Wick et al., 2011).
Propiedades
Nombre del producto |
Codeinone(1+) |
|---|---|
Fórmula molecular |
C18H20NO3+ |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,3,4,4a,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-12,17H,7-9H2,1-2H3/p+1/t11-,12+,17-,18-/m0/s1 |
Clave InChI |
XYYVYLMBEZUESM-CMKMFDCUSA-O |
SMILES isomérico |
C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C=C4 |
SMILES canónico |
C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)
![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)
